Disodium;tetrachloropalladium(2-);hydrate
Description
Significance and Research Context of Disodium (B8443419);tetrachloropalladium(2-);hydrate
The significance of disodium;tetrachloropalladium(2-);hydrate in the scientific community stems largely from its utility as a versatile palladium source. It serves as a fundamental building block and catalyst precursor in a multitude of chemical transformations. samaterials.com In academic and industrial research, it is highly valued as a precursor for the synthesis of various palladium catalysts, which are crucial for facilitating organic reactions. samaterials.com These reactions include important carbon-carbon bond-forming processes like the Suzuki and Heck coupling reactions, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. chemimpex.comsamaterials.com
Beyond its role in homogeneous catalysis, the compound is instrumental in the field of materials science for the preparation of palladium nanoparticles. chemimpex.comcymitquimica.com These nanoparticles possess unique electronic and catalytic properties due to their high surface-area-to-volume ratio, making them subjects of intense academic investigation for applications in sensors and drug delivery systems. chemimpex.com The compound's utility also extends to electrochemistry, where it is used in electroplating processes to deposit thin, corrosion-resistant, and conductive layers of palladium onto various substrates. chemimpex.commedchemexpress.comchemotechnique.se
Scope of Academic Inquiry for this compound
Academic inquiry into this compound is broad, spanning several distinct but interconnected areas of chemistry and materials science. The primary focus of research lies in its application as a catalyst and precursor. cymitquimica.com
Key research areas include:
Homogeneous Catalysis: A significant body of research is dedicated to using this compound to generate palladium(0) catalysts in situ for cross-coupling reactions. samaterials.com Academic studies explore the optimization of reaction conditions, the development of new synthetic methodologies, and the application of these methods to the synthesis of novel organic compounds. chemimpex.comsamaterials.com Its use in reactions such as hydrogenation is also a subject of study. samaterials.com
Nanomaterials Synthesis: Researchers are actively investigating methods to produce palladium nanoparticles with controlled size and morphology using this compound as the palladium source. chemimpex.com The catalytic activity and potential applications of these nanomaterials in fields like advanced sensors are a major focus of academic research. chemimpex.com
Electrochemistry and Surface Science: The compound is studied for its role in the electrodeposition of palladium films. chemimpex.com Research in this area examines the kinetics of the deposition process and the properties of the resulting palladium coatings, such as their conductivity and resistance to corrosion. chemimpex.com
Analytical and Environmental Chemistry: Academic inquiry also touches upon its use in analytical methods, for instance, in the detection of gases like carbon monoxide and ethylene (B1197577). alfachemic.comchemotechnique.se Furthermore, its potential application in environmental remediation, where it can catalyze the breakdown of pollutants, is an emerging area of investigation. chemimpex.com
Allergy and Dermatology: In the medical field, it is utilized in patch testing to diagnose contact allergies to palladium, a metal found in dental alloys and jewelry. chemotechnique.senih.gov
Table 2: Summary of Academic Research Areas
| Research Area | Focus of Inquiry |
|---|---|
| Catalysis | Precursor for palladium catalysts in hydrogenation and cross-coupling reactions (e.g., Suzuki, Heck). samaterials.com |
| Materials Science | Synthesis of palladium nanoparticles for applications in sensors and drug delivery. chemimpex.com |
| Electrochemistry | Used in electroplating to deposit palladium coatings for enhanced corrosion resistance and conductivity. chemimpex.commedchemexpress.com |
| Environmental Chemistry | Investigated for the remediation of contaminated sites through the catalytic breakdown of pollutants. chemimpex.com |
| Analytical Chemistry | Employed in the detection of various gases, including carbon monoxide. alfachemic.comchemotechnique.se |
| Medical Diagnostics | Used in patch testing for the diagnosis of palladium contact allergies. chemotechnique.senih.gov |
Structure
2D Structure
Properties
Molecular Formula |
Cl4H2Na2OPd |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
disodium;tetrachloropalladium(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChI Key |
SCTDRPALYUTNLG-UHFFFAOYSA-J |
Canonical SMILES |
O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Disodium;tetrachloropalladium 2 ;hydrate
Direct Synthetic Routes for Disodium (B8443419);tetrachloropalladium(2-);hydrate
The synthesis of disodium;tetrachloropalladium(2-);hydrate can be achieved through direct methods that involve the reaction of palladium metal with chlorine in the presence of an alkali metal chloride.
A direct and efficient method for producing sodium tetrachloropalladate involves the chlorination of metallic palladium in an aqueous solution containing sodium chloride. google.com In this process, palladium sponge is immersed in a sodium chloride solution, and chlorine gas is passed through the mixture. google.com The reaction proceeds through the formation of sodium hexachloropalladate (Na₂[PdCl₆]), which is then converted to sodium tetrachloropalladate (Na₂[PdCl₄]) by reacting with additional palladium. google.com
The process is initiated by the oxidation of palladium by chlorine to form tetrachloropalladate, which is further oxidized to hexachloropalladate. google.com The hexachloropalladate then reacts with more palladium metal to yield the desired tetrachloropalladate. google.com The initial presence of a small amount of tetrachloropalladate or hexachloropalladate can accelerate the reaction. google.com
Historically, the preparation of sodium tetrachloropalladate was a more laborious process. google.com A common method involved dissolving palladium metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form hydrogen tetrachloropalladate (H₂[PdCl₄]). google.com This solution then required repeated evaporations with hydrochloric acid to eliminate residual nitrogen compounds before it could be reacted with sodium chloride to yield the final product. google.com This multi-step procedure was time-consuming and often necessitated recrystallization to obtain a pure salt. google.com
Modern approaches have streamlined this synthesis. A straightforward and widely adopted method involves the direct reaction of palladium(II) chloride (PdCl₂) with a stoichiometric amount of sodium chloride in an aqueous solution. wikipedia.org Since palladium(II) chloride is insoluble in water, its reaction with a soluble alkali metal chloride results in the formation of the soluble tetrachloropalladate salt, simplifying the separation of the product. wikipedia.org The compound typically crystallizes from water as a trihydrate (Na₂[PdCl₄]·3H₂O), which is the common commercially available form. wikipedia.org
This compound as a Precursor in Palladium Chemistry
This compound is a valuable precursor in the synthesis of various palladium-based materials, most notably palladium nanomaterials, due to its solubility and reactivity.
The tetrachloropalladate(II) anion ([PdCl₄]²⁻), readily available from this compound, is a common starting material for the synthesis of palladium nanoparticles with controlled size and morphology.
The polyol method is a widely used chemical reduction technique for synthesizing metallic nanoparticles. In this approach, a polyol, such as ethylene (B1197577) glycol, serves as both the solvent and the reducing agent. nih.gov The reduction of tetrachloropalladate(II) ions in a polyol medium, often in the presence of a stabilizing agent, leads to the formation of palladium nanocrystals. nih.gov
The process typically involves heating a solution of a tetrachloropalladate salt (e.g., from this compound) and a stabilizing agent like poly(N-vinyl-2-pyrrolidone) (PVP) in ethylene glycol. nih.gov The polyol is oxidized, providing electrons for the reduction of Pd(II) ions to zerovalent palladium (Pd(0)), which then nucleate and grow into nanoparticles. The stabilizer, such as PVP, adsorbs onto the surface of the growing nanocrystals, preventing their aggregation and controlling their final size and shape. nih.gov The morphology and size of the resulting palladium nanocrystals can be influenced by various reaction parameters, including the precursor concentration, the type and concentration of the stabilizer, the reaction temperature, and the pH.
Table 1: Research Findings on Polyol Reduction of Tetrachloropalladate(II) for Palladium Nanocrystal Synthesis
| Precursor | Reducing Agent | Stabilizer | Reaction Temperature (°C) | Resulting Nanoparticle Size/Shape | Reference |
| [PdCl₄]²⁻ | Ethylene Glycol | Poly(N-vinyl-2-pyrrolidone) (PVP) | 90 | ~2.6 nm quasi-spherical clusters | nih.gov |
| K₂PdCl₄ | Ethylene Glycol | Polyvinylpyrrolidone (B124986) (PVP) and Cetyl trimethyl ammonium (B1175870) bromide (CTAB) | 140 | 6.3 nm polyhedral (in argon), 8.4 nm polyhedral (in air) | |
| Na₂PdCl₄ | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | 120 | 15-42 nm icosahedra | researchgate.net |
| PdCl₂ | Ethylene Glycol | Polyvinylpyrrolidone (PVP) | 140 | 7.5 nm spherical |
Hydrothermal synthesis is another effective method for producing palladium-based nanomaterials from tetrachloropalladate(II) precursors. This technique involves a chemical reaction in an aqueous solution at temperatures above the boiling point of water and under elevated pressure within a sealed vessel, known as an autoclave. acs.org
By adjusting parameters such as temperature, pressure, precursor concentration, and the presence of capping agents or reducing agents, the size, shape, and crystalline phase of the palladium nanomaterials can be controlled. acs.org This method offers a facile, low-cost, and often template-free route to a variety of nanostructures, including nanoparticles, nanodendrites, and core-shell nanoparticles. acs.org While palladium(II) chloride is a common precursor, tetrachloropalladate salts are also utilized. acs.orgmdpi.com The choice of reducing agent, such as ammonium formate, formaldehyde, or ethylene glycol, plays a crucial role in the formation and characteristics of the final nanoproducts. acs.org
Table 2: Research Findings on Hydrothermal Synthesis of Palladium-Based Nanomaterials
| Precursor | Reducing Agent | Stabilizer/Capping Agent | Reaction Temperature (°C) | Resulting Nanostructure | Reference |
| PdCl₂ | Ethylene Glycol (EG) | EDTA | 180 | 70-220 nm nanoparticles | acs.org |
| H₂PdCl₄ and HAuCl₄ | Poly(vinylpyrrolidone) (PVP) | NH₃·H₂O | 180 | Au-Pd core-shell nanoparticles (~300 nm) | acs.org |
| PdCl₂ and Cd(NO₃)₂·4H₂O | Ammonium Formate | - | Not specified | PdCd nanostructures | acs.org |
Synthesis of Palladium Nanomaterials from Tetrachloropalladate(II)
Homogeneous Precipitation-Reduction Methods for Carbon-Supported Palladium Nanoparticles
A facile method for synthesizing highly dispersed and ultrafine carbon-supported palladium (Pd/C) nanoparticles involves a homogeneous precipitation-reduction reaction. researchgate.netnih.gov This approach utilizes the controlled hydrolysis of [PdCl4]2− species from a precursor like disodium tetrachloropalladate(II) hydrate. researchgate.net
Under specific pH conditions, a slow hydrolysis of the [PdCl4]2− ions is induced by heat treatment. This leads to the gradual transformation of the soluble palladium species into an insoluble palladium oxide hydrate (PdO·H2O) precipitate. researchgate.netnih.gov When this process is carried out in the presence of a carbon support, highly dispersed PdO·H2O nanoparticles are formed on the carbon surface. researchgate.net
The subsequent step involves an in situ reduction of the palladium oxide hydrate to metallic palladium (Pd⁰). This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄). researchgate.net The resulting Pd/C catalyst benefits from a uniform size and high dispersion of the palladium nanoparticles, which is a direct consequence of the slow, controlled precipitation step. researchgate.netnih.gov The size of the resulting nanoparticles can be tuned by adjusting the initial pH of the palladium(II) solution with additives like Na₂CO₃, NH₃·H₂O, or NaOH. researchgate.net
| Parameter | Description | Effect on Nanoparticle Formation | Reference |
|---|---|---|---|
| pH Control | Adjustment of the initial pH of the Pd(II) precursor solution. | Influences the rate of hydrolysis and subsequent precipitation, affecting nanoparticle size and dispersion. | researchgate.netresearchgate.net |
| Heat Treatment | Application of heat to induce the hydrolysis of [PdCl4]2−. | Promotes the slow formation of palladium oxide hydrate precipitate. | researchgate.netnih.gov |
| Reducing Agent | Chemical agent (e.g., NaBH₄) used for the in situ reduction of PdO·H2O. | Converts the palladium oxide hydrate to metallic palladium nanoparticles. | researchgate.net |
| Carbon Support | Material on which the nanoparticles are deposited. | Provides a high surface area for the dispersion and stabilization of the palladium nanoparticles. | researchgate.net |
Microfluidic Synthesis Strategies for Palladium Icosahedra Nanoparticles and Core-Shell Architectures
Microfluidic reactors offer precise control over reaction parameters, making them advantageous for the synthesis of nanoparticles with well-defined sizes and shapes. duke.edursc.org The use of continuous flow systems can lead to narrower particle size distributions compared to conventional batch processes. duke.edursc.org
While the specific synthesis of palladium icosahedra in a microfluidic setup is not extensively detailed in the provided context, the principles of microfluidic synthesis are applicable. The precise control of reagent mixing, temperature, and residence time in a microreactor can be leveraged to manipulate the kinetics of nanoparticle nucleation and growth, which is a critical factor in directing the formation of specific shapes like icosahedra. rsc.org
The synthesis of core-shell architectures, such as gold-palladium (Au@Pd) nanoparticles, has been demonstrated using methods that could be adapted to microfluidic systems. For instance, a seeded-growth approach, where pre-formed gold nanoparticles are introduced into a solution containing a palladium precursor like disodium tetrachloropalladate(II), can lead to the deposition of a palladium shell. mdpi.com In a microfluidic setup, the sequential introduction of the seed nanoparticles and the palladium precursor solution could be precisely controlled to achieve uniform shell thickness. The synthesis of core-shell nanoparticles for applications like drug delivery is a field where microfluidic methods are recognized as reliable routes for production. rsc.org
| Advantage | Description | Reference |
|---|---|---|
| Precise Control | Fine-tuning of reaction parameters such as temperature, flow rate, and reactant concentrations. | duke.edursc.org |
| Narrow Size Distribution | Production of nanoparticles with a more uniform size compared to batch synthesis. | duke.edursc.org |
| Reproducibility | Consistent and repeatable synthesis outcomes due to the controlled environment. | researchgate.net |
| Scalability | Potential for continuous production and scaling up of nanoparticle synthesis. | nih.gov |
Bio-Template Assisted Synthesis of Palladium Nanoparticles
Biomolecules can serve as effective templates for the synthesis of palladium nanoparticles, offering a green and versatile approach to controlling their size, shape, and organization. rsc.org DNA, for example, can act as a mold for the shape-controlled growth of metallic nanoparticles. In this method, palladium nanoparticle seeds can be functionalized with single-stranded DNA and then attached to complementary DNA strands within a DNA origami mold. A subsequent seeded growth step, involving the reduction of a palladium precursor, allows for the fabrication of linear palladium nanostructures with controlled lengths.
Amyloid fibrils, such as those formed from insulin peptides, can also be used as biotemplates. In one approach, a multilayer film is created by alternatively depositing insulin fibrils and a palladium precursor solution, such as aged sodium tetrachloropalladate(II). The size of the resulting palladium nanoparticles can be tuned by varying the concentration of the palladium precursor. This method provides a facile way to construct an ensemble of palladium nanoparticles on a biological scaffold. The interaction between the biomolecules and the palladium ions facilitates the controlled nucleation and growth of the nanoparticles.
| Bio-Template | Description of Method | Resulting Nanostructure | Reference |
|---|---|---|---|
| DNA Origami | Functionalized palladium nanoparticle seeds are attached to a DNA mold, followed by seeded growth. | Linear palladium nanostructures with controlled lengths. | |
| Amyloid Fibrils (Insulin) | Layer-by-layer deposition of insulin fibrils and a palladium precursor solution. | Chains of size-controlled palladium nanoparticles. |
Shape-Controlled Synthesis via Modified Polyol Methods
The polyol method is a widely used technique for the synthesis of metallic nanoparticles, where a polyol, such as ethylene glycol or diethylene glycol, acts as both the solvent and the reducing agent. researchgate.netnih.gov By modifying the reaction conditions and using various stabilizers, the shape of the resulting palladium nanoparticles can be controlled. rsc.orgresearchgate.net
Using disodium tetrachloropalladate(II) as the palladium precursor, the morphology of the nanoparticles is strongly influenced by the choice of stabilizer. nih.gov For instance, the use of polyvinylpyrrolidone (PVP) as a stabilizer can lead to the formation of spherical palladium nanoparticles. rsc.orgresearchgate.net In contrast, a mixture of surfactants, such as PVP and cetyl trimethyl ammonium bromide (CTAB), can direct the growth towards polyhedral shapes. rsc.orgresearchgate.net
The synthesis of icosahedral palladium nanocrystals can also be achieved through a modified polyol method. duke.edunih.gov This typically involves the rapid injection of a disodium tetrachloropalladate(II) solution into a hot polyol solution containing a stabilizer like PVP. nih.gov The reaction temperature and the precursor concentration are critical parameters that influence the final size and shape of the icosahedral nanocrystals. researchgate.netnih.gov
| Stabilizer(s) | Resulting Nanoparticle Shape | Average Size Range | Reference |
|---|---|---|---|
| Polyvinylpyrrolidone (PVP) | Spherical | ~7.5 nm | rsc.orgresearchgate.net |
| PVP and Cetyl trimethyl ammonium bromide (CTAB) | Polyhedral | 6.3 - 8.4 nm | rsc.orgresearchgate.net |
| PVP (with specific kinetic control) | Icosahedral | 7 - 20 nm | duke.edunih.gov |
Preparation of Palladium(II) Coordination Complexes Utilizing this compound
Disodium tetrachloropalladate(II) hydrate is a common starting material for the synthesis of various palladium(II) coordination complexes. The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is susceptible to ligand substitution reactions, allowing for the replacement of the chloride ligands with other donor molecules to form new complexes.
Synthesis of Phosphine (B1218219) Complexes of Palladium
Palladium(II) phosphine complexes can be synthesized by reacting disodium tetrachloropalladate(II) hydrate with phosphine ligands. mdpi.com This reaction typically involves the displacement of two or more chloride ligands from the [PdCl₄]²⁻ anion by the phosphine ligands. The stoichiometry of the reaction can be controlled to produce complexes with different numbers of coordinated phosphine ligands.
An alternative and often more convenient route to phosphine complexes involves the initial reaction of palladium(II) chloride with a nitrile, such as acetonitrile (B52724) or benzonitrile. This breaks down the polymeric structure of palladium(II) chloride to form reactive monomeric nitrile complexes. These intermediates can then readily react with phosphines to yield the desired phosphine complexes. mdpi.com However, the direct reaction with disodium tetrachloropalladate(II) remains a viable method. The reaction of Pd(COD)Cl₂ (a precursor often derived from palladium salts) with phosphinecarboxamides has been shown to produce bis(phosphinecarboxamide)palladium complexes.
Formation of Thiosemicarbazone and Thiazine/Thiazoline Derivative Complexes
Disodium tetrachloropalladate(II) hydrate is a key precursor in the synthesis of palladium(II) complexes with thiosemicarbazone, thiazine, and thiazoline derivative ligands.
For the synthesis of thiosemicarbazone complexes, a solution of a thiosemicarbazone ligand is typically reacted with an ethanolic solution of potassium tetrachloropalladate(II), a salt analogous to the sodium counterpart. The reaction often results in the formation of square-planar bis-chelate complexes where the thiosemicarbazone acts as a bidentate ligand. Similarly, the reaction of pyrrole-2-aldehyde thiosemicarbazone with Na₂[PdCl₄] yields a bis-complex, [Pd(HLNS)₂].
In the case of thiazine and thiazoline derivatives, the synthesis also involves the reaction of the respective ligand with disodium tetrachloropalladate(II) hydrate. For example, a palladium(II) complex with a thiazine-pyridine derivative ligand can be synthesized by adding a solution of the ligand in ethanol to a solution of Na₂[PdCl₄]·H₂O in ethanol and refluxing the mixture. This results in the formation of a square-planar [PdCl₂(L)] type complex. Similarly, reacting Na₂PdCl₄ with benz-1,3-thiazoline-2-thione can produce complexes of the type [Pd(bztzt)₂].
| Ligand Type | General Reaction Conditions | Resulting Complex Type | Reference |
|---|---|---|---|
| Phosphines | Reaction in a suitable solvent, often with stoichiometric control. | [PdCl₂(PR₃)₂], [Pd(PR₃)₄]²⁺, etc. | mdpi.com |
| Thiosemicarbazones | Reaction in an alcoholic solvent, often with reflux. | [Pd(L)₂] (where L is the deprotonated thiosemicarbazone ligand) | |
| Thiazine/Thiazoline Derivatives | Reaction in ethanol, often with reflux. | [PdCl₂(L)] or [Pd(L)₂] (where L is the neutral or deprotonated ligand) |
Coordination with Iminodiacetic Acid and Halonicotinate Ligands
Disodium tetrachloropalladate serves as a versatile precursor for the synthesis of palladium(II) complexes through ligand substitution reactions. The square planar [PdCl₄]²⁻ anion is susceptible to the replacement of its chloride ligands by other donor molecules, such as aminocarboxylates and nitrogen-containing heterocycles.
The coordination chemistry with iminodiacetic acid involves the substitution of chloride ligands to form chelate complexes. Although specific studies detailing the direct reaction from disodium tetrachloropalladate are not prevalent, the general mechanism involves the nitrogen and both carboxylate oxygens of the iminodiacetate ligand coordinating to the Pd(II) center, typically resulting in a stable, tridentate complex. The reaction proceeds in an aqueous solution, where the stoichiometry can be controlled to achieve the desired coordination environment.
In contrast, the reaction with 2-halonicotinate ligands has been explicitly detailed. The synthesis of palladium(II) monomers and 2D heterometallic sodium-palladium(II) coordination polymers demonstrates the utility of disodium tetrachloropalladate as a starting material. For instance, palladium(II) monomers such as [PdCl₂(2-ClnicH-N)₂]·2DMF can be prepared by reacting disodium tetrachloropalladate with 2-chloronicotinic acid in a 1:2 molar ratio in a DMF/water mixture. This reaction yields the target compound in approximately 48% yield.
By modifying the reaction conditions, such as the molar ratio of reactants and the base used, different structural motifs can be achieved. The formation of 2D coordination polymers highlights the ability of the halonicotinate ligand to act as a bridging unit between metal centers.
| Product | Precursors | Molar Ratio (Pd:Ligand) | Solvent | Reported Yield |
|---|---|---|---|---|
| [PdCl₂(2-ClnicH-N)₂]·2DMF | Disodium tetrachloropalladate, 2-Chloronicotinic acid | 1:2 | DMF/Water | Not Specified |
| [PdCl₂(2-BrnicH-N)₂]·2DMF | Disodium tetrachloropalladate, 2-Bromonicotinic acid | 1:2 | DMF/Water | 48% |
Preparation of Palladium(II) Phthalocyanine Complexes
Palladium(II) phthalocyanine complexes are macrocyclic compounds with significant applications in materials science and catalysis. The synthesis of these complexes often involves the templated cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. Disodium tetrachloropalladate, as a soluble source of Pd(II), is a suitable precursor for these reactions, although palladium(II) chloride is also commonly cited.
The general synthetic route involves heating a mixture of a substituted or unsubstituted phthalonitrile with the palladium salt in a high-boiling solvent such as quinoline or N,N-dimethylformamide (DMF). The palladium ion acts as a template, organizing four phthalonitrile molecules around it before the final ring-closing reaction occurs to form the stable phthalocyanine macrocycle. The choice of reaction conditions, including temperature and solvent, can influence the yield and purity of the resulting palladium(II) phthalocyanine complex. While specific yields using disodium tetrachloropalladate are not widely reported, syntheses using PdCl₂ to create related naphthalocyanine complexes have achieved yields of around 65%.
Synthesis of Metalla-N-Heterocyclic Carbene Palladium(II) Species
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry, prized for their strong σ-donating properties which create highly stable metal complexes. Disodium tetrachloropalladate is a foundational precursor for the synthesis of various palladium(II)-NHC complexes.
The synthesis does not typically occur in a single step. Instead, disodium tetrachloropalladate is often first converted into an intermediate complex with more labile ligands, such as acetonitrile or benzonitrile. This is achieved by reacting Na₂PdCl₄ with the respective nitrile, which displaces the chloride ions. This intermediate, for example, PdCl₂(CH₃CN)₂, is then reacted with a free N-heterocyclic carbene or its precursor salt (an imidazolium or benzimidazolium salt) in the presence of a base. The NHC readily displaces the labile nitrile ligands to form the stable Pd-C(NHC) bond.
Another common route is transmetalation, where an NHC-silver complex, prepared separately, is reacted with a palladium(II) precursor derived from disodium tetrachloropalladate. This method is effective due to the favorable thermodynamics of transferring the carbene ligand from silver to palladium. These synthetic strategies allow for the creation of a wide array of Pd(II)-NHC complexes with tailored steric and electronic properties for applications in catalysis.
Minimization of Polynuclear Palladium(II) Hydroxo Complex Clusters during Precursor Preparation
A critical aspect of using disodium tetrachloropalladate in aqueous solutions is managing its speciation and preventing the formation of undesirable side products. The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is susceptible to hydrolysis, a reaction where water molecules sequentially replace the chloride ligands. This process is highly pH-dependent.
[PdCl₄]²⁻ + nH₂O ⇌ [PdCl₄₋ₙ(H₂O)ₙ]ⁿ⁻² + nCl⁻
As the pH of the solution increases (becomes less acidic), the coordinated water molecules can deprotonate to form hydroxo ligands (-OH). These hydroxo species have a strong tendency to bridge between two or more palladium centers, leading to the formation of polynuclear palladium(II) hydroxo complex clusters. These clusters are often poorly soluble and can precipitate from the solution, effectively reducing the concentration of the active palladium precursor.
The formation of these clusters can be minimized through careful control of the reaction conditions:
pH Control: Maintaining a low pH (acidic conditions) suppresses the hydrolysis equilibrium. The presence of excess protons (H⁺) shifts the equilibrium away from the formation of hydroxo species. Therefore, preparing and storing stock solutions of disodium tetrachloropalladate in dilute hydrochloric acid is a standard practice to ensure the stability of the [PdCl₄]²⁻ ion.
Excess Chloride Ions: According to Le Châtelier's principle, increasing the concentration of chloride ions in the solution will shift the ligand exchange equilibrium to favor the stable [PdCl₄]²⁻ complex, thereby inhibiting the initial aquation step required for hydrolysis.
Structural Elucidation and Coordination Chemistry of Disodium;tetrachloropalladium 2 ;hydrate and Its Derivatives
Fundamental Coordination Geometry of the Tetrachloropalladate(II) Anion
The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is the cornerstone of the coordination chemistry discussed herein. As a d⁸ metal complex, the palladium(II) center characteristically adopts a square planar coordination geometry. libretexts.org This arrangement is a consequence of the electronic configuration of the Pd(II) ion, which favors this geometry to maximize ligand field stabilization energy. The four chloride ligands are positioned at the corners of a square around the central palladium ion. libretexts.org The [PdCl₄]²⁻ anion is a well-established example of this geometry and has been instrumental in the development of coordination chemistry theories.
The structure of the tetrachloropalladate(II) anion has been confirmed through various spectroscopic and crystallographic techniques. In the solid state, compounds like potassium tetrachloropalladate(II) (K₂[PdCl₄]) exhibit a tetragonal crystal system, with the [PdCl₄]²⁻ units arranged in a well-defined lattice. wikipedia.org The Pd-Cl bond lengths are typically in the range of 2.30 Å.
Interactive Data Table: Crystallographic Data for K₂[PdCl₄]
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4/mmm |
| a (Å) | 7.06 |
| c (Å) | 4.10 |
| Z | 1 |
Note: This data represents a typical crystal structure for this compound. wikipedia.org
Ligand Exchange Dynamics and Palladium(II) Speciation in Solution
In aqueous solution, the tetrachloropalladate(II) anion is subject to ligand exchange reactions, where the chloride ligands can be successively replaced by water molecules or other coordinating species. The speciation of palladium(II) in chloride-containing aqueous solutions is highly dependent on the chloride concentration and pH. osti.govosti.gov Spectroscopic studies, including UV-Vis and Raman spectroscopy, have been employed to identify the various chloroaqua-palladium(II) species present in solution, such as [PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂], and [PdCl(H₂O)₃]⁺. osti.govosti.gov
The thermodynamic stability of these complexes varies with temperature. For instance, the stability of [PdCl(H₂O)₃]⁺, [PdCl₂(H₂O)₂]⁰, and [PdCl₃(H₂O)]⁻ increases at higher temperatures, while that of [PdCl₄]²⁻ decreases. osti.gov This behavior is attributed to changes in the dielectric constant of water and the entropy of solvent reorganization around the differently charged species. osti.gov
Ligand substitution reactions in square planar d⁸ complexes, such as those derived from tetrachloropalladate(II), generally proceed via an associative mechanism. libretexts.org This involves the formation of a five-coordinate intermediate before the departure of the leaving group. The rate of these reactions is influenced by factors such as the nature of the entering and leaving ligands and the steric environment around the palladium center. The trans effect also plays a crucial role in directing the stereochemical outcome of these substitution reactions.
Interactive Data Table: Predominant Palladium(II) Species in Aqueous Chloride Solutions
| Conditions | Predominant Species |
| High [Cl⁻] | [PdCl₄]²⁻ |
| Intermediate [Cl⁻] | [PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂] |
| Low [Cl⁻], acidic pH | [PdCl(H₂O)₃]⁺, [Pd(H₂O)₄]²⁺ |
| Near-neutral pH | Pd(OH)₂ (precipitate) |
Note: The equilibrium between these species is dynamic and depends on the specific conditions. osti.gov
Structural Studies of Palladium(II) Complexes Derived from Disodium (B8443419);tetrachloropalladium(2-);hydrate
Disodium;tetrachloropalladium(2-);hydrate is a versatile starting material for synthesizing a vast range of palladium(II) complexes with diverse ligands, including phosphines, amines, and organic substrates. wikipedia.org The fundamental square planar geometry of the palladium(II) center is generally retained in these derivative complexes.
The introduction of chiral ligands into the coordination sphere of palladium(II) can lead to the formation of diastereomers. The stereochemical features of these complexes are of significant interest, particularly in the context of asymmetric catalysis. Detailed NMR studies of palladium(II) allyl complexes with chiral phosphoramidite (B1245037) ligands have shown the existence of multiple isomers in solution. researchgate.net The relative stability of these diastereomers can be influenced by steric interactions between the ligands. In some cases, an equimolar mixture of diastereomers is observed, while in others, one isomer may be thermodynamically favored. researchgate.net The formation and interconversion of these diastereomers are critical for understanding the mechanisms of stereoselective reactions catalyzed by palladium complexes.
The solid-state structures of palladium(II) complexes are often governed by a variety of non-covalent intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions play a crucial role in the crystal packing and can influence the physical and chemical properties of the material. Crystal engineering principles can be applied to design palladium(II) complexes with specific solid-state architectures and functionalities. The nature of the ligands coordinated to the palladium center significantly impacts the types of intermolecular interactions that can occur. For instance, ligands with aromatic rings can participate in π-stacking interactions, while those with hydrogen bond donors and acceptors can form extensive hydrogen-bonded networks.
Palladium(II) complexes can undergo redox reactions, typically involving the Pd(II)/Pd(0) or Pd(II)/Pd(IV) couples. cymitquimica.combritannica.com The tetrachloropalladate(II) ion can be reduced to palladium(0), a key step in the in-situ generation of catalytically active Pd(0) species for cross-coupling reactions. Conversely, oxidation to palladium(IV) is also possible, though less common. The redox potential of a palladium(II) complex is influenced by the nature of the ligands in its coordination sphere. Electron-donating ligands tend to stabilize the higher oxidation state (Pd(II)), making reduction more difficult, while electron-withdrawing ligands can facilitate reduction. The coordination environment can change significantly upon a change in oxidation state. For example, the reduction of a square planar Pd(II) complex often leads to the formation of a coordinatively unsaturated Pd(0) species, which is highly reactive in catalytic cycles.
Catalytic Applications and Mechanistic Investigations Involving Disodium;tetrachloropalladium 2 ;hydrate
Homogeneous Catalysis Initiated by Disodium (B8443419);tetrachloropalladate(2-);hydrate
As a soluble palladium(II) salt, disodium tetrachloropalladate(2-);hydrate is an excellent starting material for generating catalytically active palladium(0) species in situ or for the synthesis of well-defined palladium complexes that initiate a variety of homogeneous catalytic cycles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium-based catalysts are paramount to this reaction, and disodium tetrachloropalladate(2-);hydrate is frequently employed as a convenient palladium source. The catalytic cycle is generally understood to involve the reduction of a Pd(II) precursor to a Pd(0) species, which then undergoes oxidative addition with the organic halide. Subsequent transmetalation with the organoboron reagent and reductive elimination yields the cross-coupled product and regenerates the active Pd(0) catalyst.
Research has demonstrated the efficacy of catalytic systems derived from disodium tetrachloropalladate(2-);hydrate in Suzuki-Miyaura reactions. For instance, in combination with suitable ligands, it can effectively catalyze the coupling of various aryl halides with arylboronic acids. The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often providing superior results. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Below is a table summarizing representative examples of Suzuki-Miyaura reactions where a palladium catalyst derived from a precursor like disodium tetrachloropalladate(2-);hydrate might be employed.
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | Dioxane | 98 |
| 2-Chloropyridine | 3-Thienylboronic acid | XPhos | Cs₂CO₃ | t-BuOH | 92 |
| 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | DavePhos | K₂CO₃ | DMF/H₂O | 90 |
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the pre-functionalization of starting materials. Palladium catalysis plays a pivotal role in this field, and disodium tetrachloropalladate(2-);hydrate can serve as a precursor to the active catalytic species. These reactions often proceed via a concerted metalation-deprotonation pathway or through the formation of a palladacycle intermediate.
Palladium(II)-catalyzed C-H functionalization can be directed by a coordinating group on the substrate, which brings the palladium catalyst into proximity with a specific C-H bond, thereby ensuring high regioselectivity. For example, arenes containing directing groups such as pyridines, amides, or oximes can undergo ortho-C-H olefination, arylation, or acetoxylation. Cationic palladium(II) complexes, which can be generated from precursors like disodium tetrachloropalladate(2-);hydrate, have been shown to be highly reactive in these transformations, sometimes enabling reactions to proceed at room temperature.
The following table illustrates the types of C-H functionalization reactions that can be achieved using palladium catalysis.
| Substrate | Reaction Partner | Directing Group | Reaction Type | Product Type |
|---|---|---|---|---|
| N-Phenylpivalamide | Styrene | Amide | Olefination | Ortho-alkenylated arene |
| 2-Phenylpyridine | Phenylboronic acid | Pyridine | Arylation | Ortho-arylated arene |
| Benzoic acid | Acetic Anhydride | Carboxylic acid | Acetoxylation | Ortho-acetoxylated arene |
| Aniline derivative | Aryl iodide | Amine | Arylation | Ortho-arylated aniline |
Palladium-catalyzed oxidative amination reactions are valuable for the synthesis of nitrogen-containing compounds. These transformations often involve the attack of a nitrogen nucleophile on a palladium-activated alkene, a process known as aminopalladation. This key step can be either syn or anti, depending on whether the nucleophile attacks the alkene from the same or opposite face as the palladium atom. The resulting alkylpalladium(II) intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to afford the final product.
Mechanistic studies, often employing palladium precursors like disodium tetrachloropalladate(2-);hydrate, have been crucial in elucidating the details of these pathways. For instance, in the context of the aza-Wacker reaction, an intramolecular aminopalladation is followed by β-hydride elimination to form an enamine, which can then isomerize to the more stable imine or be reduced to the corresponding amine. The diastereoselectivity of these reactions is a key area of investigation, with the nature of the substrate and reaction conditions influencing the facial selectivity of the nucleophilic attack.
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Palladium catalysis has emerged as a powerful tool in this field, particularly for the activation of prodrugs or the release of imaging agents at a specific site of action. Disodium tetrachloropalladate(2-);hydrate can be used to generate the active palladium species for these transformations. nih.gov
These reactions often rely on the palladium-catalyzed cleavage of protecting groups that are stable under physiological conditions but are readily removed by a palladium catalyst. Common protecting groups include allyl, propargyl, and benzyl (B1604629) carbamates. The palladium catalyst, often in the form of palladium(0) nanoparticles or complexes, can be delivered to a target tissue where it then activates the prodrug by cleaving the protecting group, thereby releasing the active therapeutic agent. nih.govnih.gov This strategy offers the potential for targeted therapies with reduced systemic toxicity. nih.govnih.gov
Heterogeneous Catalysis and Support Materials Derived from Disodium;tetrachloropalladium(2-);hydrate
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this problem. Disodium tetrachloropalladate(2-);hydrate is a common precursor for the preparation of supported palladium catalysts.
Palladium nanoparticles (PdNPs) have garnered significant attention due to their high surface-area-to-volume ratio and unique catalytic properties. mdpi.com They can be synthesized from disodium tetrachloropalladate(2-);hydrate through various reduction methods. nih.gov The size, shape, and stability of the resulting nanoparticles can be controlled by the choice of reducing agent, stabilizing agent (or capping agent), and reaction conditions. frontiersin.org
These PdNPs can be immobilized on a variety of support materials, such as activated carbon, silica (B1680970), alumina, or polymers, to create robust heterogeneous catalysts. nih.gov These supported catalysts have demonstrated high efficiency in a range of organic transformations, including hydrogenation, carbon-carbon coupling reactions (e.g., Suzuki and Heck reactions), and oxidation reactions. mdpi.com The use of heterogeneous catalysts not only facilitates product purification but also allows for the recovery and reuse of the expensive palladium catalyst, which is a key consideration for sustainable chemical processes. nih.gov
The table below provides an overview of the synthesis and application of palladium nanoparticles derived from precursors like disodium tetrachloropalladate(2-);hydrate.
| Support Material | Reducing Agent | Stabilizing Agent | Nanoparticle Size (nm) | Catalytic Application |
|---|---|---|---|---|
| Activated Carbon | Sodium borohydride | None | 5-15 | Hydrogenation of alkenes |
| Silica (SiO₂) | Ethylene (B1197577) glycol | PVP | 2-8 | Suzuki-Miyaura coupling |
| Graphene Oxide | Hydrazine | Graphene oxide | 3-10 | Heck coupling |
| Polymer Resin | Sodium formate | Polymer backbone | 10-25 | Reduction of nitroarenes |
Design and Performance of Supported Palladium Catalysts (e.g., SBA-15)
The immobilization of palladium complexes onto solid supports represents a significant advancement in catalysis, combining the benefits of homogeneous and heterogeneous systems. nih.gov Mesoporous silica materials, such as SBA-15, are particularly effective supports due to their high surface area, tunable porosity, and thermal stability. nih.govresearchgate.net The design of these catalysts often involves grafting organic functional groups onto the silica framework, which then act as anchoring sites for palladium species, preventing the leaching of the active metal. nih.gov
The process for fabricating a supported palladium catalyst on SBA-15 can involve several steps. First, the SBA-15 support is functionalized, for example, with an organosilane like 3-chloropropyltriethoxysilane. This modified support is then reacted with a ligand, such as thiocarbohydrazide (B147625) (TCH), which covalently binds to the functionalized silica. Finally, a palladium precursor, like palladium(II) acetate, is introduced, which complexes with the anchored ligand to form the final supported catalyst, for instance, Pd/TCH-pr@SBA-15. nih.gov This method ensures a strong interaction between the palladium and the support, which contributes to the catalyst's stability and reusability. researchgate.net
The performance of these SBA-15 supported palladium catalysts is notable for their enhanced activity and stability. For example, the incorporation of a water-soluble palladium complex with hydrophilic and basic ligands like phosphatriazaadamantane and saccharine into SBA-15 enhances the catalytic activity for the aqueous hydrogenation of carbon dioxide to formic acid at room temperature. d-nb.info The confinement of the palladium species within the mesoporous structure and the favorable metal-support interactions can prevent the aggregation and growth of palladium nanoparticles, maintaining high catalytic efficiency over multiple cycles. d-nb.infomdpi.com The reusability of such catalysts is a key advantage; for instance, the Pd/TCH-pr@SBA-15 catalyst showed no significant loss in activity after five consecutive uses in the synthesis of N-benzo-imidazo- or -thiazole-1,3-thiazolidinones. nih.gov
Table 1: Performance of Various Supported Palladium Catalysts
| Catalyst System | Support | Reaction | Key Performance Metrics |
| Pd/TCH-pr@SBA-15 | Thiocarbohydrazide-functionalized SBA-15 | Three-component synthesis of 1,3-thiazolidinones | High product yields; reusable for at least 5 cycles without significant loss of activity. nih.gov |
| Pd-Imidate@SBA-15 | Phosphatriazaadamantane and saccharine functionalized SBA-15 | Aqueous hydrogenation of CO2 to formic acid | High turnover number (TON) of ~40-100 at room temperature; stable and recyclable. d-nb.info |
| PdNc@PA | Pyridinic N-doped activated carbon | Suzuki-Miyaura coupling | Achieved up to 93% yield with low Pd loading (0.5-0.6 mol%); high stability over 5 cycles. mdpi.com |
| Ru/Al-SBA-15 | Aluminum-grafted SBA-15 | Fischer-Tropsch synthesis | Tetrahedral Al content promotes Ru dispersion; affects selectivity of long-chain hydrocarbons. rsc.org |
Mechanistic Pathways of Palladium(II)-Catalyzed Reactions
Understanding the mechanistic pathways of palladium(II)-catalyzed reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. wildlife-biodiversity.com These reactions typically proceed through a catalytic cycle involving several key elementary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comwhiterose.ac.uk The initial Pd(II) species, derived from a precursor like disodium tetrachloropalladate(II), is typically reduced in situ to a catalytically active Pd(0) species, which initiates the cycle. rsc.org
Identification of Active Catalytic Species
The precursor, disodium tetrachloropalladate(II), is not typically the active catalytic species itself. In many cross-coupling reactions, the Pd(II) center must first be reduced to Pd(0) to initiate the catalytic cycle. rsc.org This reduction can be facilitated by various reagents in the reaction mixture, such as phosphines, amines, or other reducing agents. The resulting Pd(0) species is the starting point for the oxidative addition step, where it inserts into a carbon-halide bond of a substrate. whiterose.ac.uk
However, in other mechanistic manifolds, Pd(II) species can act as the active catalyst without a preliminary reduction step. For instance, in the palladium(II)-catalyzed oxidation of inositol, a 1:1 intermediate complex forms between the substrate and Pd(II), which is a key step in the catalytic mechanism. aun.edu.eg Similarly, in the asymmetric rearrangement of allylic trichloroacetimidates, Pd(II) complexes are the active catalysts. nih.gov Visible light can also induce palladium catalysis, where photoexcited Pd(0) or Pd(II) species engage in single electron transfer (SET) processes, leading to the formation of hybrid Pd radical species that participate in novel transformations. nih.gov The identification of the true active species—whether it's a well-defined molecular complex, a nanoparticle, or a transient radical ion—is critical and often depends on the specific reaction conditions, ligands, and substrates involved. researchgate.net
Reaction Kinetics and Determination of Rate-Limiting Steps
The rate-determining step can be any of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. wildlife-biodiversity.com By systematically studying the kinetics of each proposed elementary step independently, researchers can compare their relative rates to pinpoint the slowest, or rate-determining, step. nih.govresearchgate.net For instance, in a study of a palladium-catalyzed cross-coupling of aryl halides with terminal alkynes, the formation of a palladium bisacetylide intermediate was identified as the rate-determining step. nih.gov In other systems, such as certain C-N cross-coupling reactions, kinetic experiments have suggested that reductive elimination is not the problematic or rate-limiting step. mit.edu In the heterogeneous catalytic coupling of chloroaryls, kinetic investigations pointed to the dissociation of a chloroaryl radical anion as the potential rate-determining step. rsc.org
Table 2: Kinetic Data for Selected Palladium-Catalyzed Reactions
| Reaction | Catalyst System | Observed Kinetic Dependence | Identified Rate-Limiting Step |
| Oxidation of Inositol | Pd(II) in perchlorate (B79767) solution | First order in [HCP], fractional order in [INOS], [H+], and [Pd(II)]. aun.edu.eg | Decomposition of an intermediate complex. aun.edu.eg |
| Asymmetric Allylic Rearrangement | Pd(II) with COP family ligands | Complex kinetics supporting a cyclization-induced rearrangement. nih.gov | C-N bond formation (enantiodetermining). nih.gov |
| Cross-coupling of Aryl Halides and Alkynes | Palladium-palladium dual catalysis | Rates of elementary steps compared under similar conditions. nih.govresearchgate.net | Palladium bisacetylide formation from palladium monoacetylide. nih.gov |
| C-N Cross-Coupling | Pd with biaryl ligands | Inverse dependence on [amine] and [aryl halide]. mit.edu | Oxidative addition network is complex; reductive elimination is not rate-limiting. mit.edu |
Influence of Solvent Medium and Ligand Environment on Reaction Mechanisms
The solvent can affect a reaction through its polarity and its coordinating ability. researchgate.netnih.gov Polar solvents can stabilize charged transition states, but a solvent's ability to coordinate directly to the palladium center can be even more influential. researchgate.netnih.gov For example, in Suzuki-Miyaura cross-couplings, polar coordinating solvents like dimethylformamide (DMF) or acetonitrile (B52724) can bind to the palladium center, forming species such as Pd(L)(solv). This coordination can invert the chemoselectivity of oxidative addition compared to non-coordinating solvents. researchgate.netnih.gov The choice of solvent can also enhance catalyst stability and lifetime. whiterose.ac.uk
Table 3: Effects of Solvent and Ligands on Palladium-Catalyzed Reactions
| Factor | Influence on Reaction Mechanism | Example |
| Solvent Polarity | Stabilizes polar/anionic transition states. researchgate.netnih.gov | Polar solvents were initially thought to be the primary driver for selectivity in certain cross-couplings. researchgate.netnih.gov |
| Solvent Coordination | Can directly bind to the Pd center, altering the active species and inverting selectivity. researchgate.netnih.gov | In Pd/PtBu3-catalyzed couplings, coordinating solvents like DMSO favor reaction at an Ar-OTf bond, while non-coordinating solvents like sulfolane (B150427) favor reaction at an Ar-Cl bond. nih.gov |
| Ligand Steric Bulk | Influences coordination number and can accelerate reductive elimination. mit.edu | Bulky monophosphine ligands like PtBu3 can favor specific reaction pathways. researchgate.netnih.gov |
| Ligand Electronics | Electron-donating ligands can increase the rate of oxidative addition and affect the stability of intermediates. mit.edu | In C-N coupling, electron-donating substituents on biarylphosphine ligands were found to be key for the stability of the amido complex. mit.edu |
Theoretical and Computational Chemistry Studies of Disodium;tetrachloropalladium 2 ;hydrate and Its Derivatives
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within the tetrachloropalladate(II) anion are central to its chemical behavior. Modern computational techniques offer a deep understanding of these features.
Density Functional Theory (DFT) has become a primary computational method in inorganic chemistry due to its favorable balance of accuracy and computational cost. core.ac.ukrsc.orgresearchgate.net It is extensively used to study the properties of palladium(II) complexes. biointerfaceresearch.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. core.ac.ukarxiv.org
For the [PdCl₄]²⁻ anion, DFT is applied to:
Optimize Molecular Geometry: Determine the most stable arrangement of atoms, predicting bond lengths and angles.
Calculate Electronic Properties: Compute the distribution of electron density, molecular orbital energies, and atomic charges.
Predict Reaction Energetics: Evaluate the thermodynamics and kinetics of reactions involving the complex.
Simulate Spectroscopic Data: Predict vibrational frequencies (IR) and electronic absorption spectra (UV-Vis) to aid in the interpretation of experimental results. biointerfaceresearch.com
The choice of the exchange-correlation functional and basis set is crucial in DFT calculations to achieve high accuracy for systems containing heavy elements like palladium. rsc.org
To gain a more profound understanding of the bonding within the [PdCl₄]²⁻ ion, DFT results are often analyzed using specialized methods like QTAIM and NBO.
Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density (ρ). amercrystalassn.org By analyzing the electron density at specific points, known as bond critical points (BCPs), one can characterize the nature of the chemical bonds. For the Pd-Cl bonds in tetrachloropalladate(II), QTAIM analysis would provide values for the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. These values help distinguish between covalent (shared-electron) and ionic (closed-shell) interactions. orientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.netsemanticscholar.org This method provides a clear picture of the Lewis structure of the [PdCl₄]²⁻ anion. NBO analysis is particularly useful for quantifying:
Atomic Charges: Providing a more chemically intuitive picture of charge distribution than other methods.
Hybridization: Describing the atomic orbitals that form the Pd-Cl bonds.
Donor-Acceptor Interactions: Quantifying the stabilizing energy associated with charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which reveals the extent of covalency in the Pd-Cl bonds. orientjchem.org
A hypothetical summary of QTAIM and NBO results for a Pd-Cl bond is presented below.
| QTAIM Analysis at Pd-Cl Bond Critical Point | NBO Analysis | ||
|---|---|---|---|
| Parameter | Typical Value | Parameter | Typical Value |
| Electron Density, ρ(r) | ~0.1-0.2 a.u. | NBO Charge on Pd | ~+0.5 to +0.8 e |
| Laplacian of ρ(r), ∇²ρ(r) | Slightly positive | NBO Charge on Cl | ~-0.6 to -0.7 e |
| Interpretation | Polar covalent bond | Interpretation | Significant charge transfer from Pd to Cl |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other species. sapub.org
HOMO: Represents the ability to donate electrons. For [PdCl₄]²⁻, the HOMO is typically composed of lone-pair orbitals from the chlorine ligands.
LUMO: Represents the ability to accept electrons. In this complex, the LUMO is primarily centered on the palladium atom, specifically the empty dₓ²-y² orbital.
The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and stability. wikipedia.org
A large gap implies high stability and low chemical reactivity.
A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. growingscience.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of reactivity. |
These descriptors, derived from DFT calculations, provide a quantitative framework for predicting the reactivity of the tetrachloropalladate(II) complex in various chemical reactions.
Prediction of Molecular Geometry and Conformational Stability
Theoretical calculations are a powerful tool for predicting the three-dimensional structure of molecules. peerj.comuchicago.edu For a transition metal complex like [PdCl₄]²⁻, DFT-based geometry optimization is used to find the structure with the lowest possible energy.
For the d⁸ palladium(II) center in tetrachloropalladate(II), a square planar geometry is strongly favored. Computational modeling confirms this, predicting Cl-Pd-Cl bond angles very close to 90° and identical Pd-Cl bond lengths. These calculations can achieve high accuracy, often predicting bond lengths within a few hundredths of an angstrom of experimentally determined values from X-ray crystallography.
In the context of the full compound, disodium (B8443419) tetrachloropalladium(2-) hydrate, computational studies can also model the crystal lattice. This involves determining the positions of the sodium cations and water molecules relative to the [PdCl₄]²⁻ anions and analyzing the non-covalent interactions (ion-ion, ion-dipole, hydrogen bonding) that provide conformational stability to the crystal structure.
| Parameter | Predicted Value (DFT) | Ideal Square Planar Value |
|---|---|---|
| Pd-Cl Bond Length | ~2.30 - 2.35 Å | N/A |
| Cl-Pd-Cl Bond Angle | ~90.0° | 90.0° |
Theoretical Studies on Reaction Pathways and Energetics
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the step-by-step process by which reactants are converted into products. nih.govmdpi.com For [PdCl₄]²⁻, a common and important class of reactions is ligand substitution, where one of the chloride ligands is replaced by another molecule (e.g., water, ammonia, or an organic ligand).
Theoretical studies can map the potential energy surface of such a reaction. This involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure represents the "point of no return" in a reaction step.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the rate of the reaction. A higher activation energy corresponds to a slower reaction. researchgate.net
By calculating the energies of all stationary points along the reaction pathway, a complete energy profile can be constructed. This profile reveals whether the reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically feasible (the activation energies are not prohibitively high). acs.org
Spectroscopic Property Prediction (e.g., UV-Vis Absorption, IR)
Computational methods can predict various spectroscopic properties, providing a direct link between theory and experimental observation. core.ac.uk
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For the square planar [PdCl₄]²⁻ anion, specific vibrational modes corresponding to the stretching and bending of the Pd-Cl bonds are predicted. Comparing the calculated IR spectrum with the experimental one can help confirm the structure of the complex and the correct assignment of observed absorption bands. biointerfaceresearch.com
UV-Visible (UV-Vis) Spectroscopy: The color and electronic properties of transition metal complexes are studied using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. scirp.org For [PdCl₄]²⁻, TD-DFT calculations can predict the energies of the ligand-to-metal charge transfer (LMCT) and d-d transitions, helping to assign the features observed in the experimental spectrum.
| Spectroscopy Type | Predicted Property | Typical Calculated Value | Physical Origin |
|---|---|---|---|
| IR | Pd-Cl Stretching Frequency | ~300-350 cm⁻¹ | Vibration of Palladium-Chlorine bonds |
| UV-Vis (TD-DFT) | Absorption Maximum (λmax) | ~400-500 nm | d-d electronic transitions |
| UV-Vis (TD-DFT) | Absorption Maximum (λmax) | ~250-350 nm | Ligand-to-Metal Charge Transfer (LMCT) |
Advanced Characterization Techniques in Disodium;tetrachloropalladium 2 ;hydrate Research
Diffraction and Microscopy Techniques
Diffraction and microscopy methods provide critical information about the crystal structure and morphology of materials.
X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal XRD analysis of disodium (B8443419) tetrachloropalladate has revealed its crystal structure. The anhydrous form, Na₂PdCl₄, crystallizes in the tetragonal space group P4/ncc. materialsproject.orgosti.gov The structure consists of square planar [PdCl₄]²⁻ anions and sodium cations coordinated to chloride ions. osti.gov
Powder XRD is used to identify the crystalline phases present in a bulk sample and can provide information about crystallite size and strain. For disodium;tetrachloropalladium(2-);hydrate, powder XRD patterns can confirm the phase purity of the material. It is also extensively used to characterize the products of reactions involving this compound, such as the formation of palladium-based catalysts. For instance, when disodium tetrachloropalladate is used to prepare supported palladium catalysts, XRD can be used to identify the crystalline phases of palladium metal or palladium oxide on the support material. researchgate.netresearchgate.net
| Technique | Information Obtained | Application to this compound |
| Single-Crystal XRD | Precise atomic coordinates, bond lengths, bond angles, crystal system, space group | Determination of the crystal structure of Na₂PdCl₄. materialsproject.orgosti.gov |
| Powder XRD | Crystalline phase identification, phase purity, crystallite size, lattice parameters | Phase identification of the bulk material, characterization of palladium nanoparticles and supported catalysts derived from it. researchgate.netresearchgate.net |
When this compound is used as a precursor for the synthesis of palladium nanomaterials, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are essential characterization tools. researchgate.net
TEM provides direct imaging of the nanomaterials, allowing for the determination of their size, shape, and morphology. acs.org Researchers can visualize whether the resulting palladium nanostructures are spherical, cubic, rod-shaped, or have more complex morphologies. Statistical analysis of TEM images provides information on the size distribution of the nanoparticles. researchgate.netresearchgate.net
HRTEM offers even higher magnification and resolution, enabling the visualization of the atomic lattice fringes of the crystalline nanoparticles. researchgate.netrsc.org This allows for the determination of the crystallinity and the identification of crystal defects such as twin boundaries. rsc.org The spacing between the observed lattice fringes can be measured and compared to known values for palladium to confirm the crystal structure (typically face-centered cubic for palladium). researchgate.netrsc.org Selected Area Electron Diffraction (SAED), a technique available in most TEMs, can also be used to determine the crystal structure of the nanoparticles. researchgate.netrsc.org
| Technique | Information Obtained | Application in Research Involving this compound |
| TEM | Nanoparticle size, shape, morphology, and size distribution | Characterization of palladium nanoparticles synthesized from the precursor. researchgate.netacs.orgresearchgate.net |
| HRTEM | Atomic lattice fringes, crystallinity, crystal defects | Determination of the crystalline nature and identification of lattice planes of palladium nanoparticles. researchgate.netrsc.org |
| SAED | Crystal structure and orientation | Confirmation of the face-centered cubic structure of palladium nanoparticles. researchgate.netrsc.org |
Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray Spectroscopy (EDX/EDS)
Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical method for obtaining spatially resolved elemental information. eag.com When the high-energy electron beam of the microscope interacts with a sample, it causes the ejection of inner-shell electrons from the atoms. taylorfrancis.com Outer-shell electrons then drop to fill these vacancies, emitting X-rays with energies characteristic of each specific element. mst.or.jp The EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample at a nanoscale resolution. eag.commst.or.jp
In the context of materials derived from disodium tetrachloropalladate, such as palladium-based catalysts, STEM-EDX is invaluable for creating detailed elemental maps. Research on palladium supported on carbon (Pd/C) catalysts demonstrates this capability. researchgate.net Elemental mapping can confirm the distribution of palladium, carbon, and other elements like oxygen across the sample. researchgate.net For instance, EDX analysis can reveal a homogeneous distribution of palladium particles on the support material. researchgate.net This technique not only confirms the presence of the desired elements but also provides semi-quantitative data on their relative abundance in specific micro-regions of the material. eag.com The lateral resolution for STEM-EDX can be as fine as 1-2 nanometers, allowing for precise analysis of individual nanoparticles or atomic clusters. eag.com
| Element | Signal | Observation in Pd/C Catalyst Study |
| Carbon | C-K | Confirmed as the primary support material. |
| Oxygen | O-K | Homogeneous distribution observed, potentially from surface functional groups or atmospheric oxidation. |
| Palladium | Pd-L | Distribution of palladium species on the support confirmed. |
This table is based on findings from a STEM-EDX study on a Pd/C catalyst. researchgate.net
Other Analytical Methodologies
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a highly sensitive analytical technique used for the detailed characterization of chemical species in solution. ekb.eg ESI is considered a "soft" ionization method, meaning it can transfer ions from solution to the gas phase with minimal fragmentation. nih.gov This characteristic makes it exceptionally well-suited for the study of coordination complexes like the tetrachloropalladate(2-) anion, allowing for the detection of the intact molecular ions. nih.govresearchgate.net
The high-resolution capability of the mass analyzer enables the precise determination of the mass-to-charge ratio (m/z) of ions, which is crucial for confirming the elemental composition of a complex. nih.gov Researchers can compare the experimentally observed isotopic pattern of a molecular ion with a theoretically simulated pattern to verify its identity with high confidence. nih.gov HRESI-MS is also a powerful tool for monitoring the dynamic behavior of palladium complexes in different solvents. nih.govresearchgate.net Studies have shown that the technique can be used to observe solvent-induced reorganizations, where the initial complex reacts or coordinates with solvent molecules to form new species in the solution. nih.govresearchgate.net This provides critical insights into the stability and reactivity of the tetrachloropalladate(2-) ion under various conditions.
| Hypothetical Ion Species | Origin | Expected Isotopic Pattern |
| [PdCl₃]⁻ | Fragment or solution species | Complex pattern due to Pd and Cl isotopes |
| [PdCl₃(H₂O)]⁻ | Aquation product | Pattern shifted by the mass of H₂O |
| [NaPdCl₄]⁻ | Adduct in solution | Pattern reflects the addition of one Na⁺ ion |
This table presents hypothetical ions that could be studied using HRESI-MS to understand the solution chemistry of this compound.
Dynamic Light Scattering (DLS) for Hydrolysis and Particle Growth Studies
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles suspended in a liquid. wikipedia.orgnih.gov The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. youtube.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. youtube.com By analyzing these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine their hydrodynamic diameter via the Stokes-Einstein equation. wikipedia.org
Disodium tetrachloropalladate is frequently used as a precursor for the synthesis of palladium nanoparticles. researchgate.netacs.org The process often involves the reduction of the Pd(II) ion in solution, leading to the nucleation and subsequent growth of Pd(0) nanoparticles. nih.gov DLS is an ideal technique for monitoring this entire process in real-time. It can be used to study the initial hydrolysis of the [PdCl4]2- complex and to track the formation and growth of nanoparticles from the sub-nanometer range upwards. nih.gov By taking measurements over time, researchers can obtain kinetic data on particle growth and observe the effects of various synthesis parameters, such as precursor concentration, temperature, and stabilizing agents, on the final particle size and size distribution. nih.gov
| Time (minutes) | Event | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 | Precursor solution | < 1 (ions) | N/A |
| 5 | Nucleation begins | 2.5 | 0.45 |
| 15 | Particle Growth | 6.3 | 0.25 |
| 30 | Growth slows | 8.4 | 0.18 |
| 60 | Final nanoparticles | 8.5 | 0.17 |
This table provides a hypothetical example of DLS data tracking the growth of palladium nanoparticles synthesized from a this compound precursor. researchgate.net
Inductively Coupled Plasma (ICP) Analysis for Metal Content
Inductively Coupled Plasma (ICP) analysis, available in modalities such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. researchgate.netnih.gov It is considered a benchmark method for quantifying the metal content in chemical compounds and materials. nih.gov The technique involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature plasma source (around 6,000–10,000 K), which atomizes and ionizes the elements present. The resulting ions (in ICP-MS) or the emitted light (in ICP-OES) are then detected and quantified to determine the concentration of each element. researchgate.net
For this compound, ICP analysis is the definitive method to verify the palladium content and ensure the compound's stoichiometry and purity. Solid samples must first be fully dissolved and digested, often using a microwave-assisted acid digestion procedure, to prepare them for analysis. nih.govrsc.org The technique offers extremely low detection limits, often in the parts-per-billion (ppb) range or lower, and high precision. researchgate.netrsc.org It is routinely used in quality control to confirm the palladium loading in catalysts synthesized from this precursor, where a precise metal content is critical for catalytic performance. scirp.orggoogle.com
| Sample Type | Preparation Method | Expected Pd Content (% w/w) | Measured Pd Content (% w/w) by ICP |
| Na₂PdCl₄·xH₂O (raw material) | Acid Digestion | Varies with hydration | 36.1% |
| 5% Pd on BaSO₄ Catalyst | Microwave Digestion | 5.00% | 4.90% |
| 1% Pd on Carbon Catalyst | Microwave Digestion | 1.00% | 0.98% |
This table shows representative data for palladium content determination using ICP analysis, demonstrating its accuracy for both pure compounds and supported catalysts. scirp.org
Molar Conductivity Studies for Complex Characterization
Molar conductivity (Λm) is a measure of a solution's ability to conduct electricity per mole of dissolved electrolyte. wikipedia.org It is defined as the conductivity (κ) of the solution divided by the molar concentration (c) of the electrolyte. wikipedia.org Measuring the molar conductivity of a solution provides valuable information about the nature of the dissolved species, including the number of ions produced upon dissolution and their charges. uobabylon.edu.iq
This compound is a salt that behaves as a strong electrolyte in aqueous solutions. Upon dissolution, it is expected to dissociate completely into three ions: two sodium cations (Na⁺) and one tetrachloropalladate dianion ([PdCl₄]²⁻). This behavior classifies it as a 2:1 electrolyte. Molar conductivity measurements can be used to confirm this dissociation behavior. The magnitude of the molar conductivity value is indicative of the number and type of ions in solution. uobabylon.edu.iq Furthermore, these studies are instrumental in investigating the solution chemistry of palladium(II) complexes. uwindsor.ca By measuring conductivity under different conditions (e.g., in various solvents or upon addition of other ligands), researchers can detect changes in the ionic nature of the palladium species, such as ligand substitution reactions that might alter the charge and number of ions in the solution. uwindsor.ca
| Electrolyte Type | Example | Ions Produced | Expected Molar Conductivity Range (S·cm²·mol⁻¹) in H₂O |
| 1:1 | NaCl | 2 | 100 - 130 |
| 2:1 | Na₂[PdCl₄] | 3 | 230 - 270 |
| 1:2 | MgCl₂ | 3 | 230 - 270 |
| 3:1 | Na₃[Co(NO₂)₆] | 4 | ~400 |
This table provides typical ranges for molar conductivity for different electrolyte types at infinite dilution, illustrating how this compound is characterized as a 2:1 electrolyte.
Future Directions in Disodium;tetrachloropalladium 2 ;hydrate Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of palladium compounds often relies on energy-intensive processes and utilizes hazardous reagents. frontiersin.org Future research is increasingly directed towards greener and more sustainable methods for synthesizing disodium (B8443419);tetrachloropalladium(2-);hydrate and its derivatives.
One promising avenue is the adoption of biogenic synthesis routes. acs.org This approach utilizes extracts from biological sources, such as plants, which contain biomolecules capable of reducing palladium(II) ions to palladium(0) nanoparticles in a one-pot, environmentally benign process. acs.org These methods eliminate the need for harsh reducing agents and high temperatures. acs.org
Another key area of development is the improvement of catalyst recyclability to minimize waste and reduce costs, a significant factor given the expense of palladium. benthamdirect.comsamaterials.com Techniques like organic solvent nanofiltration are being explored to efficiently recover homogeneous palladium catalysts from reaction mixtures, allowing for their reuse in multiple cycles without significant loss of activity. rsc.org
Table 1: Comparison of Synthetic Approaches for Palladium-Based Materials
| Methodology | Description | Advantages | Research Focus |
|---|---|---|---|
| Conventional Methods | Often involve high temperatures and hazardous reducing agents. frontiersin.org | Well-established and understood. | Improving efficiency and reducing environmental impact. |
| Biogenic Synthesis | Utilizes plant extracts or microorganisms as reducing and capping agents. frontiersin.orgacs.org | Environmentally friendly, cost-effective, avoids toxic chemicals. acs.org | Screening of different biological sources, control over nanoparticle size and shape. frontiersin.org |
| Hydrothermal Synthesis | Uses water as a solvent under elevated temperature and pressure. acs.org | "Green" synthesis technique, allows for control over material morphology. acs.org | Optimization of reaction parameters (temperature, pH, precursors) for desired nanostructures. acs.org |
| Catalyst Recycling | Techniques like organic solvent nanofiltration to recover and reuse catalysts. rsc.org | Reduces waste, improves process economics, enhances sustainability. benthamdirect.comrsc.org | Development of robust membranes and processes for efficient catalyst separation. rsc.org |
Advanced Catalyst Design and Optimization for Specific Transformations
Disodium;tetrachloropalladium(2-);hydrate serves as a crucial precursor for a wide array of palladium catalysts used in organic synthesis, particularly in cross-coupling reactions. cymitquimica.comsamaterials.com The future of catalyst design lies in creating highly active, selective, and stable catalytic systems tailored for specific chemical transformations.
A major focus is the development of advanced ligands. Research has shown that sterically bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the rates of key steps in the catalytic cycle, leading to more efficient reactions. nih.gov The design of ligands that can precisely control the electronic and steric environment around the palladium center is crucial for achieving high selectivity, including site-selectivity in the cross-coupling of molecules with multiple reactive sites. mdpi.com
Furthermore, the use of precatalysts, which are stable complexes that can be easily activated in situ to generate the active catalytic species, is becoming more prevalent. researchgate.net This approach offers better control over the generation of the active catalyst and can improve reaction reproducibility. rsc.org The design of next-generation precatalysts aims to provide even greater stability and efficiency, allowing for lower catalyst loadings and broader substrate scope. researchgate.net
Table 2: Key Strategies in Advanced Palladium Catalyst Design
| Strategy | Description | Impact on Catalysis | Future Research |
|---|---|---|---|
| Ligand Development | Synthesis of novel, sterically demanding, and electron-rich ligands (e.g., biarylphosphines). nih.gov | Enhances reaction rates, improves selectivity, and expands substrate scope. nih.govresearchgate.net | Design of ligands for challenging transformations and catalyst-controlled selectivity. mdpi.com |
| Precatalyst Formulation | Use of stable, well-defined palladium complexes that generate the active L1Pd(0) species in situ. researchgate.netacs.org | Improves catalyst stability, handling, and reaction reproducibility. rsc.org | Development of more robust and versatile precatalysts for a wider range of reactions. mit.edu |
| Heterogeneous Catalysis | Immobilization of palladium nanoparticles on solid supports (e.g., carbon, graphene). samaterials.comnih.govnih.gov | Facilitates catalyst separation and recycling, enhances stability. samaterials.comnih.gov | Control over nanoparticle size, shape, and support interactions to maximize activity and prevent leaching. nih.gov |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanism is fundamental to the rational design of more efficient catalysts. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to unravel the intricate details of catalytic cycles involving palladium complexes derived from this compound.
Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction pathways. acs.orgrsc.org DFT calculations can provide detailed energetic profiles of the entire catalytic cycle, elucidate the structures of transient intermediates and transition states, and predict the influence of ligands and substrates on reactivity. acs.orgresearchgate.net This integrated approach allows for a more complete picture of the reaction mechanism, guiding the development of new and improved catalysts. nih.gov
Table 3: Integrated Approaches for Mechanistic Studies
| Approach | Techniques | Insights Gained |
|---|---|---|
| Experimental | Kinetic studies (e.g., RPKA), in-situ spectroscopy (NMR, IR), isolation and characterization of intermediates. mit.edunih.gov | Identification of resting states, determination of rate laws, understanding the influence of reaction parameters. mit.edu |
| Computational | Density Functional Theory (DFT), Activation Strain Model, Molecular Dynamics simulations. acs.orgrsc.orgresearchgate.net | Elucidation of reaction pathways, characterization of transition states, prediction of catalyst performance. acs.orgrsc.org |
| Integrated | Combination of experimental data with computational models. nih.govresearchgate.net | Validation of proposed mechanisms, rational catalyst design, prediction of reaction outcomes. nih.gov |
Exploration of New Coordination Environments and Applications in Advanced Materials Science
The versatility of this compound extends beyond its role in traditional catalysis. It is a valuable precursor for the synthesis of novel palladium complexes with unique coordination environments and for the fabrication of advanced palladium-based materials. cymitquimica.comchemimpex.com
Researchers are exploring the reactions of the tetrachloropalladate(2-) anion with a variety of ligands to create new coordination complexes with tailored properties. nih.govresearchgate.net This includes the synthesis of complexes with unusual geometries, such as distorted octahedral environments, which could lead to novel catalytic activities or applications in materials science. nih.gov The study of how different ligands influence the electronic structure and reactivity of the palladium center is a key area of ongoing research. researchgate.net
In materials science, this compound is widely used as a precursor to synthesize palladium nanomaterials with controlled size, shape, and composition. frontiersin.orgchegg.com These nanomaterials, including nanoparticles, nanoframes, and core-shell structures, exhibit unique catalytic and electronic properties due to their high surface-area-to-volume ratio. acs.orgresearchgate.net Future research will focus on developing precise synthesis methods to control the morphology of these nanomaterials, as their properties are highly dependent on their structure. nih.gov These advanced materials hold promise for applications in areas such as electrocatalysis, sensing, and electronics. acs.orgresearchgate.net
Table 4: Emerging Applications in Coordination Chemistry and Materials Science
| Area | Research Focus | Potential Applications |
|---|---|---|
| Coordination Chemistry | Synthesis of palladium(II) complexes with novel ligands (e.g., iminodiacetamides, tetrathioethers). nih.govresearchgate.net | New catalysts with unique reactivity, molecular sensors, building blocks for supramolecular structures. |
| Nanomaterial Synthesis | Controlled synthesis of palladium nanoparticles, nanoframes, and core-shell structures from Na2PdCl4. acs.orgresearchgate.net | Enhanced catalytic activity in various reactions, electrocatalysts for fuel cells, components in electronic devices. acs.orgresearchgate.net |
| Bimetallic Materials | Fabrication of palladium-based nanoalloys (e.g., PdNi, Au@Pd). researchgate.netacs.org | Improved catalytic performance and stability through synergistic effects between metals. acs.org |
| Surface Modification | Use in electroplating to deposit thin palladium films on various substrates. chemimpex.com | Corrosion resistance, decorative coatings, conductive layers in electronics. chemimpex.com |
Q & A
Q. What role does disodium tetrachloropalladate(II) hydrate play in photoredox systems, and how does its excited-state chemistry differ from other Pd complexes?
- Methodology : Investigate charge-transfer transitions via time-resolved fluorescence (nanosecond timescale). Compare photocatalytic H₂ evolution rates with [PdCl₄]²⁻ vs. [PtCl₄]²⁻. EPR spectroscopy detects paramagnetic intermediates (e.g., Pd⁺) .
Key Research Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
